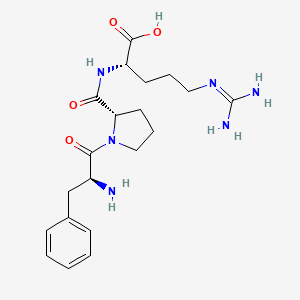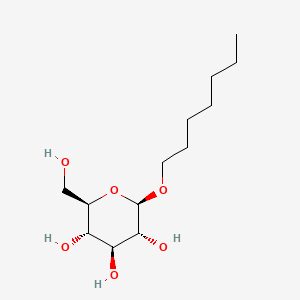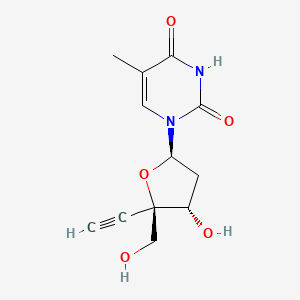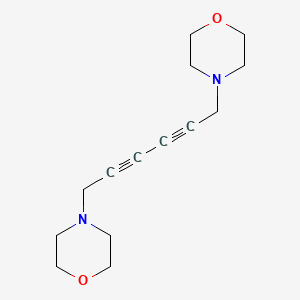
2-(1,3-Benzothiazol-2-ylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylamino)acetic acid (BTA) is an organic compound with a variety of uses in scientific research. It is an important building block for many compounds and is used in a range of applications. BTA is a versatile and useful compound, with a wide range of applications in biochemical and physiological research.
Scientific Research Applications
Synthesis and Microbial Studies
2-(1,3-Benzothiazol-2-ylamino)acetic acid and related compounds have been used in the synthesis of new chemical derivatives with potential microbial applications. For instance, Patel and Agravat (2007) synthesized various benzothiazole derivatives and screened them for antibacterial and antifungal activities, indicating their potential in microbial studies (Patel & Agravat, 2007).
Corrosion Inhibition
This compound has applications in the field of corrosion inhibition. Hür et al. (2011) synthesized novel benzothiazole derivatives and investigated their effectiveness in protecting low carbon steel in acidic environments, demonstrating their potential as corrosion inhibitors (Hür et al., 2011).
Antimicrobial Activity
Further exploring its antimicrobial potential, Chavan and Pai (2007) investigated N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid, demonstrating good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).
Anticancer Activity
In the realm of cancer research, benzothiazole derivatives have shown promise. Havrylyuk et al. (2010) conducted antitumor screening of 4-thiazolidinones with a benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
Anti-inflammatory Activity
This compound derivatives have also been explored for their anti-inflammatory properties. Rathi et al. (2013) synthesized a series of derivatives and evaluated their in-vitro anti-inflammatory activity, finding significant results in some cases (Rathi et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of the bacterial growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis, suggesting that they may lead to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-ylamino)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites. This interaction can lead to the modulation of enzymatic activity, affecting various biochemical pathways. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of specific genes involved in cell cycle regulation, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to the active sites of enzymes, leading to their inhibition or activation. This binding can alter the enzyme’s conformation and activity, impacting downstream biochemical pathways. Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYPNHFJRHOKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332605 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91192-36-8 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

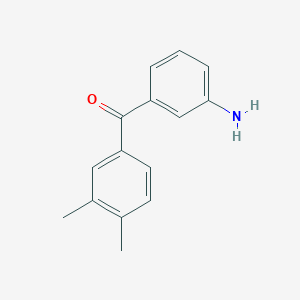
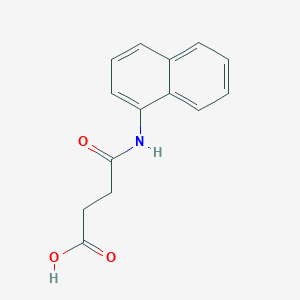

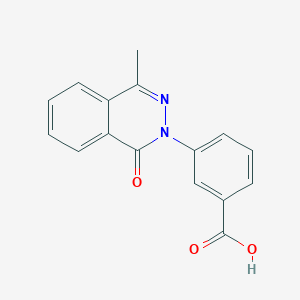
![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)
